

Application Note: Flow Cytometry Analysis of P-glycoprotein (Pgp) Inhibition by CBT-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBT-1

Cat. No.: B1574579

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the inhibitory effect of **CBT-1** on P-glycoprotein (Pgp/MDR1/ABCB1) using a flow cytometry-based rhodamine 123 efflux assay. It includes quantitative data on **CBT-1**'s efficacy and a visual representation of the experimental workflow.

Introduction

P-glycoprotein (Pgp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide variety of substrates out of cells.[1][2] This mechanism plays a crucial role in limiting drug absorption and distribution, including preventing entry into the brain.[1][3] Overexpression of Pgp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to reduced efficacy of chemotherapeutic agents.[2] Therefore, the development of potent Pgp inhibitors is a key strategy to overcome MDR in cancer treatment.[2]

CBT-1® is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent Pgp inhibitor.[4] It has been evaluated in clinical studies and has shown the ability to inhibit Pgp-mediated efflux in both peripheral blood mononuclear cells (PBMCs) and normal liver tissue.[5] A key advantage of **CBT-1** is that it does not appear to alter the pharmacokinetics of co-administered chemotherapeutic agents like paclitaxel or doxorubicin, a common issue with earlier generations of Pgp inhibitors.[4][5]

This application note details a robust flow cytometry method to quantify the inhibition of Pgp-mediated efflux by **CBT-1**. The assay utilizes rhodamine 123, a fluorescent substrate of Pgp. In cells overexpressing Pgp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of Pgp by compounds like **CBT-1** leads to the accumulation of rhodamine 123 inside the cells, which can be quantified by an increase in fluorescence intensity measured by flow cytometry.

Experimental Protocol: Rhodamine 123 Efflux Assay

This protocol is adapted from the methodology described by Hall et al. (2009).[\[4\]](#)

Materials:

- Pgp-overexpressing cell line (e.g., SW620 Ad20, MDR1-transfected HEK-293)
- Parental cell line (negative control)
- Complete cell culture medium (e.g., phenol red-free Richter's medium with 10% FCS and penicillin/streptomycin)
- Rhodamine 123 (stock solution in DMSO)
- **CBT-1** (stock solution in DMSO)
- Known Pgp inhibitors (e.g., Verapamil, Valspodar, Tariquidar for positive controls)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture Pgp-overexpressing and parental cells to 70-80% confluency.

- Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in complete medium at a concentration of 1×10^6 cells/mL.
- Substrate Loading and Inhibitor Treatment:
 - Prepare a working solution of rhodamine 123 at 0.5 $\mu\text{g/mL}$ in complete medium.
 - Prepare serial dilutions of **CBT-1** and other inhibitors (e.g., 0.1 μM , 1 μM , 10 μM) in the rhodamine 123-containing medium.
 - Add 1 mL of the cell suspension to flow cytometry tubes.
 - Add the rhodamine 123/inhibitor solutions to the respective tubes. Include a control tube with rhodamine 123 only.
 - Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.
- Efflux Phase:
 - After incubation, wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh, pre-warmed, substrate-free complete medium.
 - To the appropriate tubes, add the corresponding concentrations of **CBT-1** or other inhibitors to be present during the efflux period.
 - Incubate the cells for an additional 1 hour at 37°C in a 5% CO₂ incubator to allow for rhodamine 123 efflux.
- Flow Cytometry Analysis:
 - After the efflux period, place the tubes on ice to stop the transport process.
 - Analyze the intracellular fluorescence of the cell population using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detection in the green channel (e.g., FL1).
 - Acquire data for at least 10,000 events per sample.

- The results can be visualized as histograms of fluorescence intensity. An increase in the mean fluorescence intensity (MFI) compared to the control (no inhibitor) indicates inhibition of Pgp-mediated efflux.

Data Presentation

The efficacy of **CBT-1** as a Pgp inhibitor can be compared to other known inhibitors. The following table summarizes the inhibitory effects observed in a study using Pgp-overexpressing cell lines.

| Inhibitor | Concentration (μM) | Observed Effect on Rhodamine 123 Efflux |
|------------|---------------------|---|
| CBT-1 | 0.1 | Partial Inhibition |
| 1 | Complete Inhibition | |
| 10 | Complete Inhibition | |
| Verapamil | 0.1 | No significant inhibition |
| 1 | Partial Inhibition | |
| 10 | Complete Inhibition | |
| Valspodar | 0.1 | Partial Inhibition |
| 1 | Complete Inhibition | |
| 10 | Complete Inhibition | |
| Tariquidar | 0.1 | Partial Inhibition |
| 1 | Complete Inhibition | |
| 10 | Complete Inhibition | |

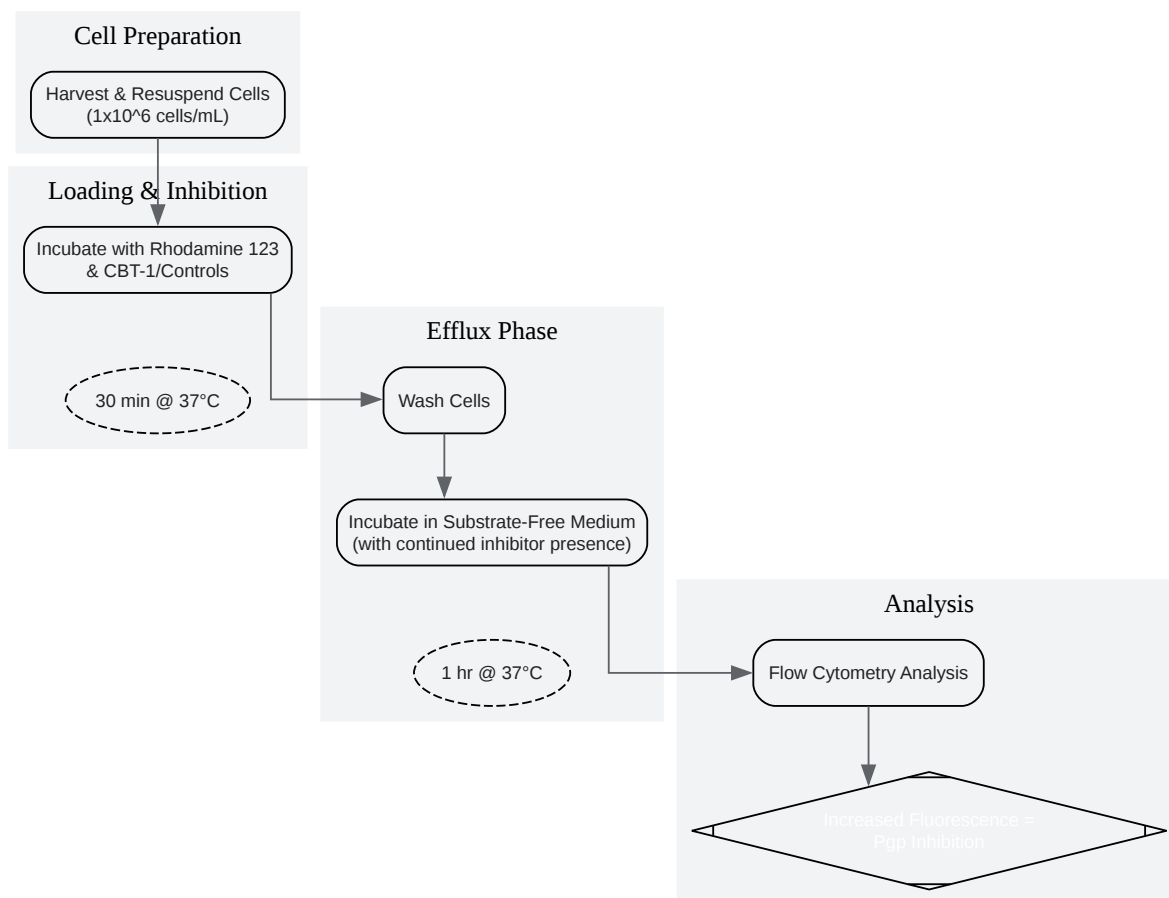
Data summarized from Hall et al. (2009).[\[4\]](#)

Additional Quantitative Data:

- **CBT-1** was found to compete with the radiolabeled Pgp substrate [^{125}I]-IAAP with an IC_{50} of 0.14 μM .[\[4\]](#)
- Low concentrations of **CBT-1** (< 1 μM) were observed to stimulate Pgp-mediated ATP hydrolysis.[\[4\]](#)

Visualizations

Experimental Workflow Diagram:



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Caption: Workflow for Rhodamine 123 efflux assay.

Pgp Inhibition Mechanism Diagram:

Caption: Mechanism of Pgp inhibition by **CBT-1**.

Conclusion

The flow cytometry-based rhodamine 123 efflux assay is a reliable and quantitative method to assess the inhibitory activity of compounds like **CBT-1** on P-glycoprotein. The data indicates that **CBT-1** is a potent Pgp inhibitor, completely blocking Pgp-mediated efflux at a concentration of 1 μ M.[4] This, combined with its favorable pharmacokinetic profile, supports its further investigation as a potential agent to reverse multidrug resistance in cancer therapy.[5] This protocol provides a framework for researchers to evaluate Pgp inhibition and screen for novel MDR modulators.

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